(1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
(1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a bromophenyl group, two fluorine atoms, and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromophenylacetylene.
Addition of Fluorine Atoms: The 4-bromophenylacetylene undergoes a difluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the two fluorine atoms.
Hydroxylation: The resulting difluorinated intermediate is then subjected to a hydroxylation reaction to introduce the hydroxyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-bromo-2,2-difluoroacetophenone.
Reduction: Formation of 4-bromo-2,2-difluoroethane.
Substitution: Formation of 4-azido-2,2-difluoroethanol or 4-cyano-2,2-difluoroethanol.
Scientific Research Applications
(1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl and difluoroethanol groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-chlorophenyl)-2,2-difluoroethan-1-ol
- (1R)-1-(4-fluorophenyl)-2,2-difluoroethan-1-ol
- (1R)-1-(4-iodophenyl)-2,2-difluoroethan-1-ol
Uniqueness
(1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
887781-84-2 |
---|---|
Molecular Formula |
C8H7BrF2O |
Molecular Weight |
237 |
Purity |
95 |
Origin of Product |
United States |
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